Home > Products > Screening Compounds P137349 > 1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine -

1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Catalog Number: EVT-4885478
CAS Number:
Molecular Formula: C20H30N4O2S
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial agents: Piperazine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Anticancer agents: Some piperazine-containing compounds have demonstrated anticancer activity in various cancer cell lines. []
  • Neurological disorders: Piperazine derivatives have been investigated for their potential in treating neurological disorders. [] []

2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192)

Compound Description: LQFM192 is a novel piperazine derivative investigated for its potential anxiolytic and antidepressant properties. Studies in mice demonstrate that LQFM192 exhibits anxiolytic-like effects in the elevated plus-maze test and antidepressant-like effects in the forced swimming test. [] The mechanism of action for these effects appears to involve modulation of the serotonergic system and the benzodiazepine site of the GABAA receptor. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1h-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

Compound Description: This group of compounds represents a series of substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl) carbamates exhibiting inhibitory activity against BRAF-kinase. [] Their potential application in cancer treatment, particularly malignant melanoma, is highlighted. []

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Compound Description: This compound is a pyrazole derivative characterized by X-ray crystallography. The structural analysis revealed that both benzene rings are twisted out of the plane through the pyrazole ring. [] The piperazine ring adopts a chair conformation and connects to the pyrazole ring via a carbonyl spacer. []

(Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate

Compound Description: This compound is another pyrazole derivative characterized through X-ray crystallography. [] The dihedral angle between the benzene and pyrazole rings was found to be 56.86 (7)°. [] The compound also features a significantly twisted C=C bond. []

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

Compound Description: This compound, characterized by X-ray crystallography, is structurally similar to compound 4, differing in the geometry around the C=C bond. [] The dihedral angle between the aromatic rings is 30.78 (10)°. []

2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid

Compound Description: This compound, characterized by X-ray crystallography, features a 1H-pyrazole moiety substituted with a phenyl ring and a N-(4-tert-butylbenzyl)carbamoyl group. [] The dihedral angles between the various rings within the molecule are reported. []

N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives

Compound Description: This group encompasses three N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives characterized by X-ray crystallography, with a focus on their hydrogen-bonding patterns. [] Variations in the benzyl substituent lead to different supramolecular structures in the solid state. []

Compound Description: This piperazine-based phthalimide derivative exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in in vitro studies. [] Its minimum inhibitory concentration (MIC) against MRSA was found to be 45 ± 0.15 µg/mL. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] It is being developed for the treatment of severe asthma. [] One of the key structural features of BI 894416 is a tert-butyl substituted pyrazole ring. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416. [] It also features a tert-butyl substituted pyrazole ring. [] BI 1342561 is being investigated for its potential in treating severe asthma. []

Compound Description: These three compounds are polyfunctional substituted 1,3-thiazoles that demonstrated anticancer activity in the NCI-60 Human Tumor Cell Lines Screen. [] They exhibited efficacy against various cancer cell lines, including those of the lungs, kidneys, CNS, ovaries, prostate, breast, epithelium, leukemia, and melanoma. []

2-(tert-butyl)-5-((2-fluoropyridin-4-yl)sulfonyl)-1-(2-methylpentyl)-1H-benzo[d]imidazole (rac-1a)

Compound Description: Rac-1a is a fluorinated benzimidazole sulfone derivative that exhibits high binding affinity for the cannabinoid type 2 receptor (CB2). [] It shows low nanomolar potency (EC50 < 10 nM) and excellent selectivity for CB2 over the CB1 subtype (>10,000×). []

Compound Description: These compounds (L1-L5) are pyrazolylphosphite and pyrazolylphosphinite derivatives synthesized and subsequently used as ligands for ruthenium(II) complexes. [] These complexes were then evaluated for their catalytic activity in the hydrogenation of acetophenone to 1-phenylethanol. []

(R)-4-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-536924)

Compound Description: BMS-536924 is a first-generation insulin-like growth factor-1 receptor (IGF-1R) inhibitor. [] While demonstrating efficacy in inhibiting IGF-1R signaling, this compound was also found to be a potent inducer of CYP3A4 enzyme expression through pregnane X receptor (PXR) transactivation. []

4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate (BMS-665351)

Compound Description: BMS-665351 represents a second-generation IGF-1R inhibitor designed to improve upon the limitations of BMS-536924. [] This compound maintains its ability to inhibit IGF-1R but does not activate PXR. [] Interestingly, BMS-665351 was found to significantly induce CYP3A4 expression through a novel, non-classical constitutive androstane receptor (CAR)-related pathway. []

CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of the RAF kinase. [] This compound showed limited brain distribution in vivo, potentially due to efflux mechanisms at the blood-brain barrier. []

LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea)

Compound Description: LY3009120, a panRAF inhibitor, displays limited brain penetration due to active efflux by breast cancer resistance protein (Bcrp) at the blood-brain barrier. [] Despite this limitation, LY3009120 demonstrated superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []

MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-).

Compound Description: MLN2480, another panRAF inhibitor, exhibits a higher brain distribution compared to CCT196969 and LY3009120. [] This suggests a lower susceptibility to efflux mechanisms at the blood-brain barrier. []

Compound Description: This pyrazole carboxamide derivative is part of a series of compounds characterized by IR, 1H NMR, HRMS spectroscopy, and X-ray crystallography. [] The compound features a piperazine moiety connected to a substituted pyrazole ring via a methanone linker. []

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)

Compound Description: BCTC functions as a potent and full blocker of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold and menthol sensation. [] In studies using cold-sensitive trigeminal ganglion neurons, BCTC abolished menthol responses and exhibited variable effects on cold-evoked responses, correlating with the presence or absence of menthol sensitivity. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: CD-PPB acts as a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] This compound exhibits selectivity for mGluR5 over other mGluR subtypes. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1, displaying a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at a concentration of 10 μM. []

Compound Description: These compounds represent a group of previously identified allosteric potentiators of mGluR1. []

Compound Description: This compound is a herbicide identified as a potential synergistic partner with tembotrione. []

Compound Description: This compound represents another herbicide identified as a potential synergistic partner for use in combination with tembotrione. []

3 - [(2,5-dichloro-4-ethoxybenzyl) sulfonyl] -5,5-dimethyl-1,2-oxazolidine

Compound Description: This herbicide is another compound identified as a potential synergistic partner for combination with tembotrione. []

Compound Description: This compound is yet another herbicide identified as a potential synergistic partner when used in combination with tembotrione. []

Compound Description: This herbicide is identified as a potential candidate for synergistic combinations with tembotrione. []

Compound Description: This herbicide is another potential synergistic partner for use in combination with tembotrione. []

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound serves as a key starting material in one of the synthetic routes described for preparing teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. [], []

tert-Butyl 4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Compound Description: This compound is an intermediate formed during the synthesis of teneligliptin. [], [] It arises from the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and tert-butyl piperazine-1-carboxylate. [], []

Compound Description: These three compounds are substituted 4-pyrazolylbenzoates analyzed for their hydrogen-bonded supramolecular structures. [] They form different hydrogen-bonding patterns, leading to one-dimensional chains, two-dimensional sheets, and a three-dimensional framework structure. []

Properties

Product Name

1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H30N4O2S/c1-5-23-16-19(14-21-23)27(25,26)24-12-10-22(11-13-24)15-17-6-8-18(9-7-17)20(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3

InChI Key

NAYUFZDOQIUMLT-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.